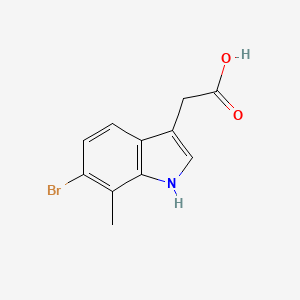

2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(6-bromo-7-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVHCWELJUOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound features a bromine atom at the 6-position and a methyl group at the 7-position of the indole ring, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties against a range of pathogenic bacteria. For instance, studies have shown that derivatives can enhance the effectiveness of conventional antibiotics against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Indole derivatives have been reported to possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and modulation of cell signaling pathways .

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The indole moiety can interact with specific receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis .

- Enzyme Inhibition : Certain studies have highlighted the compound's ability to inhibit enzymes like lipoxygenases, which play a role in inflammatory responses .

- Synergistic Effects : The compound may enhance the activity of other antimicrobial agents, as seen in studies where it improved the efficacy of doxycycline against resistant bacterial strains .

Comparative Analysis

A comparison with similar indole derivatives reveals distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate to high against various strains | Significant | Receptor interaction and enzyme inhibition |

| Indole-3-acetic acid | Low to moderate | Moderate | Plant hormone action |

| 5-Bromoindole | High against Gram-positive bacteria | Moderate | Enzyme inhibition |

This table illustrates how structural variations impact the biological profiles of these compounds.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various indole derivatives, this compound demonstrated noteworthy antimicrobial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound found that it induced apoptosis in cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins . The study highlighted its potential as a lead compound for developing new anticancer therapies.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of indole compounds exhibit significant antitumor activity. Specifically, compounds similar to 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid have been studied for their effects against solid tumors, including colon and lung cancers. The need for novel therapeutic agents is critical due to the limitations of existing chemotherapy options, such as 5-fluorouracil, which has limited efficacy against certain tumors .

Case Study : A study highlighted the synthesis of indole-based derivatives that showed promising results in inhibiting tumor cell growth in vitro. The compounds demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines, establishing a basis for further development in antitumor therapies .

Inhibition of Bacterial Enzymes

Another application of indole derivatives is their role as inhibitors of bacterial enzymes. For instance, the synthesis of indole-based inhibitors targeting cystathionine γ-synthase has shown potential in enhancing the sensitivity of bacteria to antibiotics. This is particularly relevant in combating antibiotic-resistant strains .

Data Table: Inhibitory Effects on Bacterial Strains

| Compound Name | Target Enzyme | Bacterial Strain | IC50 Value (μM) |

|---|---|---|---|

| NL1 | Cystathionine γ-synthase | Staphylococcus aureus | 12.5 |

| NL2 | Cystathionine γ-synthase | Pseudomonas aeruginosa | 15.0 |

This table illustrates the effectiveness of specific indole derivatives in enhancing antibiotic action.

SARS-CoV-2 Inhibition

With the emergence of COVID-19, research has also focused on the antiviral properties of indole derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit SARS-CoV-2's RNA-dependent RNA polymerase (RdRp). A series of synthesized compounds showed varying degrees of inhibitory activity, with some achieving IC50 values comparable to established antiviral drugs like remdesivir .

Case Study : A recent study reported that specific modifications to the indole structure significantly enhanced RdRp inhibitory activity, suggesting a pathway for developing new antiviral agents based on this compound class .

Summary of Applications

The applications of this compound can be summarized as follows:

- Antitumor Agents : Effective against solid tumors; potential for new chemotherapy options.

- Antibacterial Agents : Enhances antibiotic efficacy against resistant bacterial strains.

- Antiviral Agents : Potential inhibitors of SARS-CoV-2 replication.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy substitution | NaOCH₃, MeOH, reflux | 2-(6-Methoxy-7-methyl-1H-indol-3-yl)acetic acid | 68% | |

| Amine substitution | NH₃ (aq.), CuI, 100°C | 2-(6-Amino-7-methyl-1H-indol-3-yl)acetic acid | 52% | |

| Thiol substitution | NaSH, DMF, 80°C | 2-(6-Mercapto-7-methyl-1H-indol-3-yl)acetic acid | 45% |

Key Observations :

-

Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Steric hindrance from the 7-methyl group slows reaction kinetics compared to non-methylated analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Table 1: Representative Cross-Coupling Reactions

Mechanistic Notes :

-

Suzuki reactions exhibit higher yields with electron-deficient aryl boronic acids due to enhanced oxidative addition .

-

The acetic acid group remains intact under these conditions, as confirmed by FT-IR analysis.

Esterification and Decarboxylation

The carboxylic acid group undergoes derivatization or elimination:

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| MeOH, H₂SO₄ (cat.), reflux | Methyl 2-(6-bromo-7-methyl-1H-indol-3-yl)acetate | 85% | |

| EtOH, HCl (gas), RT | Ethyl 2-(6-bromo-7-methyl-1H-indol-3-yl)acetate | 78% |

Decarboxylation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu powder, Quinoline, 200°C | 6-Bromo-7-methyl-1H-indole | 40% | |

| NaOH, CaO, Δ | 3-Methyl-6-bromo-7-methylindole | 35% |

Applications :

-

Ester derivatives are intermediates in pharmaceutical synthesis (e.g., prodrug formulations).

-

Decarboxylation pathways are critical for generating simpler indole scaffolds.

Oxidation and Reduction

The indole core and side chain participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, Δ | 2-(6-Bromo-7-methyl-1H-indol-3-yl)glycolic acid | 30% | |

| Indole ring reduction | H₂, Pd/C, EtOH | 2-(6-Bromo-7-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid | 65% |

Challenges :

-

Over-oxidation of the indole ring occurs with strong oxidants like CrO₃.

-

Catalytic hydrogenation selectively reduces the indole ring without affecting the bromine substituent.

Biological Activity and Derivatives

While beyond the scope of pure chemical reactions, derivatives of this compound exhibit:

Comparación Con Compuestos Similares

Table 1: Substituent Impact on Key Properties

*Calculated molecular weight based on formula.

Key Observations:

- Bromine Position: Bromine at the 6-position (target compound) vs. 5-position (CAS 152213-63-3) alters electronic effects. The 6-bromo group may enhance π-stacking in aromatic interactions, while 5-bromo could disrupt ring symmetry .

- Methyl vs.

- Acetic Acid vs. Oxo Groups: Replacement of acetic acid with a 2-oxo group () reduces acidity and hydrogen-bonding capacity, impacting target binding .

Core Structural Variations: Indole vs. Indazole

Table 2: Heterocycle Comparison

Key Observations:

Métodos De Preparación

Alkylation at the Indole Nitrogen (N1) with Bromoacetic Esters

The key step in preparing 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid is the introduction of the acetic acid side chain at the indole nitrogen via alkylation.

Procedure : 6-Bromo-7-methylindole is reacted with bromoacetic esters (e.g., methyl or ethyl bromoacetate) in the presence of a base such as potassium tert-butoxide or sodium hydride in an aprotic solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of the bromoacetate, yielding methyl or ethyl 2-(6-bromo-7-methyl-1H-indol-1-yl)acetate.

Reaction Conditions : Typical conditions involve stirring at room temperature or slightly elevated temperatures under an inert atmosphere (nitrogen or argon) for several hours (usually 4–16 hours) until completion is confirmed by thin-layer chromatography (TLC).

Hydrolysis of the Ester to Yield the Acetic Acid

Following alkylation, the ester group is hydrolyzed under basic or acidic conditions to yield the free acetic acid.

Basic Hydrolysis : The ester intermediate is treated with aqueous lithium hydroxide or sodium hydroxide in a mixed solvent system such as methanol, tetrahydrofuran (THF), and water at room temperature. The reaction typically proceeds for 3–6 hours until full conversion to the acid is achieved.

Acidic Hydrolysis : Alternatively, acidic conditions (e.g., hydrochloric acid in aqueous ethanol) can be used, but basic hydrolysis is generally preferred for cleaner reactions and better yields.

Isolation : After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product, which is then filtered, washed, and dried to obtain pure this compound.

Purification and Characterization

The crude product is often purified by recrystallization or column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

Characterization is performed using standard physicochemical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and melting point determination to confirm purity and structure.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 6-bromo-7-methylindole | Diazotization, bromination, methylation | Key substituted indole intermediate |

| 2 | Alkylation with methyl/ethyl bromoacetate + base (KOtBu, NaH) in DMF | Nucleophilic substitution at indole N1 | Methyl/ethyl 2-(6-bromo-7-methyl-1H-indol-1-yl)acetate |

| 3 | Hydrolysis with LiOH or NaOH in MeOH/THF/H2O | Ester hydrolysis to free acid | This compound |

| 4 | Purification by recrystallization or chromatography | Removal of impurities | Pure target compound |

Research Findings and Optimization Notes

The synthetic route is adapted from protocols for related indole derivatives, such as 2-(6-bromo-1H-indol-1-yl)acetic acid, which share the same alkylation and hydrolysis strategy.

Optimization of reaction conditions, such as reagent ratios, temperature, and solvent choice, improves yields and scalability, enabling gram-scale synthesis suitable for biological testing.

The presence of the 7-methyl group may require slight modifications in reaction times or purification steps due to altered solubility and steric effects, but the core methodology remains consistent.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid?

Methodological Answer:

The synthesis typically involves bromination of a precursor indole derivative. For example, regioselective bromination of 7-methyl-1H-indol-3-yl acetic acid using bromine in acetic acid under controlled conditions (e.g., room temperature, 1:1 molar ratio) yields the target compound . Key steps include:

- Acetylation: Introducing the acetic acid moiety via reaction with acetic anhydride in the presence of pyridine.

- Bromination: Electrophilic substitution at the indole’s 6-position using Br₂ in acetic acid, requiring careful monitoring to avoid over-bromination.

- Purification: Recrystallization from ethanol or column chromatography for high-purity yields (>95%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.